N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide

Description

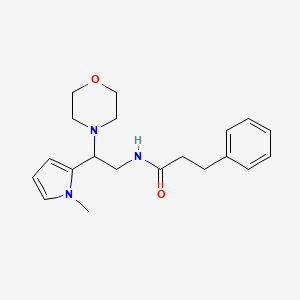

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenyl group at the C3 position. The molecule incorporates a morpholinoethyl moiety and a 1-methylpyrrole group, which likely influence its physicochemical and pharmacological properties.

The compound’s synthesis likely involves multi-step organic reactions, as inferred from similar propanamide derivatives. For example, outlines protocols for synthesizing 3-phenylpropanamide derivatives using nucleophilic substitution, condensation, and coupling reactions under reflux conditions with reagents like hydrazine hydrate and carbon disulfide .

Properties

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-22-11-5-8-18(22)19(23-12-14-25-15-13-23)16-21-20(24)10-9-17-6-3-2-4-7-17/h2-8,11,19H,9-10,12-16H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUQYHCKZNBADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)CCC2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide typically involves multiple steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group on the pyrrole derivative.

Formation of the Phenylpropanamide Moiety: This step involves the acylation of the pyrrole-morpholine intermediate with a phenylpropanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenylpropanamide moiety, depending on the leaving groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide has shown potential in various pharmacological applications:

- Receptor Modulation : Preliminary studies suggest it acts as an inverse agonist at specific receptors, potentially modulating their activity beneficially in therapeutic contexts.

- Neuropeptide and Hormonal Signaling : Compounds with similar structures have demonstrated efficacy in influencing metabolic processes by modulating signaling pathways related to neuropeptides and hormones.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. A derivative was tested against various solid tumor cell lines, showing selective cytotoxicity with an IC50 value of approximately 12 µM against lung carcinoma cells. The mechanism of action appears to involve:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung carcinoma) | 12 | Induces apoptosis |

| Compound B | HeLa (Cervical carcinoma) | 15 | Cell cycle arrest |

Antimicrobial Activity

The presence of the morpholine and pyrrole moieties enhances the compound's antimicrobial properties. Studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values typically ranging from 3.12 to 12.5 µg/mL.

Anti-inflammatory Activity

Compounds similar to this compound have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of derivatives related to this compound:

- Anticancer Activity Study : A derivative demonstrated selective cytotoxicity against lung carcinoma cells with an IC50 value of 12 µM.

- Antimicrobial Screening : Evaluation of thiophene derivatives showed promising antibacterial activity against common pathogens, with MIC values comparable to standard antibiotics.

- Inflammatory Response Modulation : Research indicated significant inhibition of COX enzymes in vitro by compounds similar to this compound, suggesting potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism by which N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Key Observations :

- Morpholino vs. Indole/Benzothiazole Groups: The morpholinoethyl group in the target compound may enhance solubility compared to indole or benzothiazole derivatives due to its polar, oxygen-rich structure .

- Aromatic vs.

- Chirality : Unlike the racemic mixtures typical of some propanamides, highlights enantiomerically pure derivatives with defined optical activity, suggesting the target compound’s stereochemistry could be critical for biological activity .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

- Solubility: Morpholino-containing compounds (e.g., ’s benzothiazole derivatives) exhibit improved aqueous solubility compared to purely aromatic analogues .

- Binding Affinity: Indole- and pyrrole-containing compounds (e.g., and ) may interact with hydrophobic protein pockets or π-π stacking motifs, whereas morpholino groups could engage in hydrogen bonding .

- Metabolic Stability : Electron-withdrawing groups (e.g., nitro in ) may reduce metabolic degradation, while trifluoroacetyl groups () could enhance resistance to enzymatic hydrolysis .

Biological Activity

N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including case studies, data tables, and detailed analyses of its biological activity.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a pyrrole ring, a morpholine moiety, and a phenylpropanoic acid derivative, which may contribute to its pharmacological properties.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its activity is hypothesized to involve modulation of neurotransmitter systems, potentially affecting serotonin and dopamine pathways.

In Vitro Studies

In vitro assays have been conducted to assess the compound's effects on different cell lines. Notably, it has shown:

- Antioxidant Activity : The compound demonstrated significant free radical scavenging ability, suggesting potential protective effects against oxidative stress.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.

| Biological Activity | Effect Observed |

|---|---|

| Antioxidant | Significant |

| AChE Inhibition | Moderate |

| BChE Inhibition | Moderate |

Case Studies

- Neuroprotective Effects : A study involving animal models of neurodegeneration reported that administration of the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. This suggests a potential role in treating neurodegenerative disorders.

- Behavioral Studies : Behavioral assays showed that the compound could reduce anxiety-like behaviors in rodents, indicating possible anxiolytic properties. These findings were supported by alterations in neurotransmitter levels consistent with anxiolytic activity.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest:

- Absorption : The compound appears to be well absorbed after oral administration.

- Metabolism : Initial studies indicate hepatic metabolism, with potential formation of active metabolites.

- Excretion : Renal excretion is likely the primary route for elimination.

Q & A

Q. What are the common synthetic routes for N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions, including amide coupling, alkylation, and functional group protection/deprotection. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the morpholinoethyl-pyrrole intermediate with 3-phenylpropanoyl chloride .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization improves purity. Monitor via TLC and confirm with NMR .

Q. How is the molecular structure of this compound characterized?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT and 2D experiments (HSQC, HMBC) to resolve overlapping signals from pyrrole, morpholine, and phenyl groups .

- Mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .

- X-ray crystallography : Use SHELX-97 for structure refinement. ORTEP-3 generates thermal ellipsoid plots to visualize bond angles and torsional strain .

Q. What safety precautions are recommended for handling this compound?

While specific hazard data may be limited (e.g., reports "no known hazards" for a related compound), standard protocols apply:

- Use fume hoods and PPE (gloves, lab coats).

- Avoid inhalation/ingestion; store in sealed containers at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data across studies?

- Cross-validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .

- Batch variability : Analyze impurities via HPLC (C18 columns, acetonitrile/water gradients) and LC-MS to identify byproducts (e.g., dealkylated derivatives) .

- Bioassay replication : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm pharmacological activity .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Catalyst screening : Test Pd/Cu catalysts for coupling steps to reduce reaction time .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., morpholine alkylation) .

- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, stoichiometry) .

Q. How can crystallographic data improve understanding of structure-activity relationships (SAR)?

Q. What methodologies are recommended for assessing pharmacokinetic properties?

- In vitro assays :

- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma protein binding: Use equilibrium dialysis or ultrafiltration .

- In vivo models : Administer IV/PO doses in rodents and collect plasma for compartmental PK modeling .

Q. How can researchers design assays to identify molecular targets?

- Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS identification .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess inhibition of mTOR or PI3K pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.